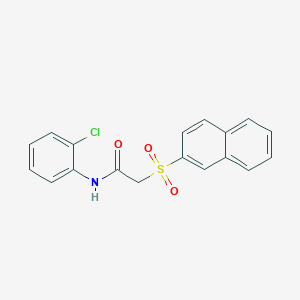![molecular formula C14H15BrN2O2S B285654 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B285654.png)
1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-one, also known as BODIPY-FL-Ahx-JMV-176, is a fluorescent probe that is used in scientific research for various purposes. This compound is a member of the BODIPY family, which is a group of fluorescent dyes that are widely used in biology, chemistry, and materials science. BODIPY-FL-Ahx-JMV-176 has unique properties that make it a valuable tool for researchers in these fields.
Mecanismo De Acción
The mechanism of action of 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176 involves the reaction of the compound with ROS. When ROS react with 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176, the fluorescence of the compound is quenched. This quenching effect is proportional to the concentration of ROS in the sample, which allows researchers to measure the level of ROS in cells and tissues.
Biochemical and Physiological Effects
1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176 has no known biochemical or physiological effects on cells and tissues. The compound is non-toxic and does not interfere with normal cellular processes. This makes it an ideal tool for studying the effects of ROS on cells and tissues without introducing any unwanted effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176 in lab experiments is its high sensitivity and selectivity for ROS. The compound can detect even low levels of ROS in cells and tissues, which makes it a valuable tool for studying oxidative stress. Another advantage of 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176 is its stability and ease of use. The compound is stable under a wide range of conditions and can be easily incorporated into various experimental protocols.
One limitation of 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176 is its specificity for ROS. The compound cannot detect other reactive species such as reactive nitrogen species (RNS) or reactive sulfur species (RSS), which limits its usefulness in certain experiments. Another limitation is the need for specialized equipment to measure fluorescence, which can be expensive and time-consuming.
Direcciones Futuras
There are many possible future directions for research involving 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176. One area of interest is the development of new fluorescent probes that can detect other reactive species such as RNS and RSS. Another area of interest is the use of 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176 in vivo, which could provide valuable information about the role of oxidative stress in disease development and progression. Additionally, researchers could explore the use of 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176 in drug discovery, as the compound could be used to screen for compounds that can reduce oxidative stress in cells and tissues.
Métodos De Síntesis
The synthesis of 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176 involves several steps. The first step is the synthesis of 4-bromoaniline, which is then reacted with thionyl chloride to form 4-bromobenzoyl chloride. The resulting compound is then reacted with 5-amino-1,3,4-oxadiazole-2-thiol to form the intermediate product. The intermediate product is then reacted with 3,3-dimethylbutan-2-one to form the final product, 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176.
Aplicaciones Científicas De Investigación
1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176 has many applications in scientific research. One of the most common uses of this compound is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, leading to various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-onex-JMV-176 can be used to detect ROS in cells and tissues, which can help researchers understand the mechanisms of oxidative stress and develop new treatments for related diseases.
Propiedades
Fórmula molecular |
C14H15BrN2O2S |
|---|---|
Peso molecular |
355.25 g/mol |
Nombre IUPAC |
1-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C14H15BrN2O2S/c1-14(2,3)11(18)8-20-13-17-16-12(19-13)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3 |
Clave InChI |
WWUMUAXGQACBML-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Br |
SMILES canónico |
CC(C)(C)C(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-chlorophenyl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B285574.png)
![N-(tert-butyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide](/img/structure/B285576.png)
![N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B285577.png)

![3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-piperidino-1-propanone](/img/structure/B285581.png)

![3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide](/img/structure/B285583.png)

![N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285586.png)
![N-(2-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285588.png)

